molecular formula C17H16BrNO4 B045017 (R)-2-(((Benzyloxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid CAS No. 123098-44-2

(R)-2-(((Benzyloxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid

Cat. No.: B045017
CAS No.: 123098-44-2
M. Wt: 378.2 g/mol
InChI Key: OTRUVLWVVBIRGJ-OAHLLOKOSA-N
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Description

®-2-(((Benzyloxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid is a chiral compound with significant potential in various fields of chemistry and biology It is characterized by the presence of a benzyloxycarbonyl-protected amino group and a bromophenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(((Benzyloxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

    Formation of the Propanoic Acid Backbone: The propanoic acid backbone is constructed through various organic synthesis techniques, including the use of Grignard reagents or other carbon-carbon bond-forming reactions.

Industrial Production Methods: Industrial production of ®-2-(((Benzyloxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzylic alcohols or acids.

    Reduction: Reduction reactions can be employed to remove the benzyloxycarbonyl protecting group, revealing the free amino group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of palladium on carbon (Pd/C) can effectively remove the protecting group.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Benzylic alcohols or acids.

    Reduction: Free amino group.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

®-2-(((Benzyloxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid has several applications in scientific research:

    Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a precursor for the synthesis of biologically active molecules.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of ®-2-(((Benzyloxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxycarbonyl group can be cleaved to reveal the active amino group, which can then participate in various biochemical reactions. The bromophenyl group may also play a role in binding to specific molecular targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

    ®-2-(((Benzyloxy)carbonyl)amino)-3-(4-bromophenyl)propanoic acid: Similar structure but with the bromine atom at the para position.

    ®-2-(((Benzyloxy)carbonyl)amino)-3-(2-chlorophenyl)propanoic acid: Similar structure with a chlorine atom instead of bromine.

    ®-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid: Similar structure with a fluorine atom instead of bromine.

Uniqueness: The presence of the bromine atom at the ortho position in ®-2-(((Benzyloxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid imparts unique reactivity and binding properties compared to its analogs. This positional isomerism can influence the compound’s interaction with molecular targets and its overall chemical behavior.

Properties

IUPAC Name

(2R)-3-(2-bromophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO4/c18-14-9-5-4-8-13(14)10-15(16(20)21)19-17(22)23-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRUVLWVVBIRGJ-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=CC=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624574
Record name N-[(Benzyloxy)carbonyl]-2-bromo-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123098-44-2
Record name N-[(Benzyloxy)carbonyl]-2-bromo-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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